A Technical Guide to the Physicochemical Properties of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
A Technical Guide to the Physicochemical Properties of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Abstract
This technical guide provides a comprehensive analysis of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, a heterocyclic compound featuring the pharmacologically significant thienopyrazole scaffold. The fusion of pyrazole and thiophene rings has given rise to a class of molecules with notable potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.[1] This document synthesizes available data with established chemical principles to detail the compound's structural attributes, a proposed synthetic pathway, predicted physicochemical and spectral properties, and its potential chemical reactivity. The insights herein are intended to support researchers in the fields of chemical synthesis and drug discovery by providing a foundational understanding of this promising molecular entity.
Introduction: The Thienopyrazole Scaffold
Significance in Medicinal Chemistry
The fields of medicinal and materials chemistry continually seek novel molecular frameworks that offer structural diversity and potent functionality. Heterocyclic compounds are central to these efforts, with pyrazoles and thiophenes being particularly prominent pharmacophores.[1]
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Pyrazole Derivatives: These five-membered heterocycles, containing two adjacent nitrogen atoms, are core components of numerous approved drugs and experimental agents.[1][2] Their unique structure facilitates diverse interactions with biological targets, leading to a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3]
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Thiophene Derivatives: As a sulfur-containing heterocycle, thiophene is another privileged scaffold in drug design, valued for its metabolic stability and ability to engage in various non-covalent interactions.[1]
The fusion of these two rings creates the bicyclic thienopyrazole system. This scaffold has emerged as a particularly compelling area of research, with derivatives demonstrating potent and selective biological activities, such as the inhibition of protein kinases and cytotoxic effects against cancer cell lines.[1]
Profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
The subject of this guide, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS No. 1263063-15-5), represents a specific embodiment of this scaffold.[4] It features a phenyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a reactive hydroxymethyl group at the 5-position of the thiophene ring. This primary alcohol functionality serves as a critical handle for further chemical modification, making the compound a valuable building block for creating libraries of new chemical entities for biological screening. This document aims to provide a detailed technical overview to facilitate its use in research and development.
Synthesis and Characterization
Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Precursor
The most chemically direct and logical approach to synthesizing the target primary alcohol is through the reduction of its corresponding carboxylic acid, 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 25252-47-5).[5] This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Caption: Proposed synthesis of the target compound via reduction.
Experimental Protocol: LiAlH₄ Reduction
This protocol is a generalized procedure and must be adapted and optimized under controlled laboratory conditions.
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.
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Causality Note: The reaction is highly exothermic. Slow, controlled addition at 0°C is critical to prevent dangerous temperature spikes and side reactions. LiAlH₄ is a potent hydride donor, and THF is an ideal anhydrous aprotic solvent that solubilizes the reactants and does not react with the hydride.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
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Quenching (Workup): Carefully quench the reaction by cooling the flask back to 0°C and adding, sequentially and dropwise, H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).
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Causality Note: This procedure is crucial for safely neutralizing the excess reactive LiAlH₄ and precipitating the aluminum salts as a filterable solid, simplifying the purification process.
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Isolation and Purification: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization Workflow: A Self-Validating System
Confirmation of the product's identity and purity is essential.
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Chromatography: Use TLC to monitor the reaction and confirm the purity of the final product (visualized under UV light).
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Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.
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Spectroscopy:
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NMR (¹H and ¹³C): Confirm the structure by identifying all expected proton and carbon signals and their correlations. The appearance of a new signal for the -CH₂ OH protons and the disappearance of the carboxylic acid proton signal are key indicators.
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IR: Verify the presence of a broad O-H stretch (~3300 cm⁻¹) and the absence of the carboxylic C=O stretch (~1700 cm⁻¹).
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Mass Spectrometry: Confirm the molecular weight via the molecular ion peak.
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Physicochemical Properties
Direct experimental data for this specific molecule is limited. The properties below are a combination of information from chemical suppliers and predictions based on its structure and related compounds.
| Property | Value / Description | Source |
| CAS Number | 1263063-15-5 | [4] |
| Molecular Formula | C₁₃H₁₂N₂OS | [4] |
| Molecular Weight | 244.31 g/mol | Calculated |
| Physical State | Predicted to be a white to off-white or yellow solid. | Based on similar compounds[6] |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. | Chemical Principles |
| Melting Point | Not reported in the literature. Requires experimental determination. | - |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | Chemical Principles |
Spectral Analysis (Predicted)
The following are predicted spectral characteristics based on the compound's structure.
Proton NMR (¹H NMR)
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δ 7.30-7.60 (m, 5H): Multiplets corresponding to the protons of the C3-phenyl ring.
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δ 7.10 (s, 1H): A singlet for the proton on the thiophene ring (H4).
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δ 4.80 (s, 2H): A singlet for the methylene protons of the -CH₂OH group.
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δ 3.95 (s, 3H): A singlet for the N-methyl protons.
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δ 2.0-3.0 (br s, 1H): A broad, exchangeable singlet for the hydroxyl (-OH) proton.
Carbon NMR (¹³C NMR)
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δ 140-155: Quaternary carbons of the pyrazole and thiophene rings.
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δ 125-135: Carbons of the phenyl ring and the thiophene ring.
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δ 58-65: Aliphatic carbon of the -CH₂OH group.
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δ 35-40: Aliphatic carbon of the N-CH₃ group.
Infrared (IR) Spectroscopy
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~3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).
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~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and heterocyclic rings.
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~1050 cm⁻¹: C-O stretching vibration from the primary alcohol.
Mass Spectrometry (MS)
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M⁺ peak at m/z = 244: Corresponding to the molecular ion [C₁₃H₁₂N₂OS]⁺.
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Key Fragments: Expect fragmentation patterns involving the loss of H₂O (m/z = 226), the hydroxymethyl group (m/z = 213), and cleavages related to the phenyl and thienopyrazole rings.
Chemical Reactivity and Potential Applications
Reactivity of the Hydroxymethyl Group
The primary alcohol is the most reactive site for synthetic modifications, providing a gateway to a wide range of derivatives.
Caption: Key reactions of the 5-hydroxymethyl group.
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Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.
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Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) will yield various esters, allowing for modulation of properties like lipophilicity.
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Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) can produce a diverse set of ethers.
Potential as a Scaffold in Drug Discovery
The thieno[2,3-c]pyrazole core is of significant interest due to its documented biological activities. A high-throughput screening study identified a thienopyrazole derivative, Tpz-1, with potent and selective cytotoxic effects against a panel of 17 human cancer cell lines.[1] The mechanism was found to involve interference with cell cycle progression, disruption of microtubules, and modulation of key kinase signaling pathways (p38, Akt, STAT3).[1]
Given these findings, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is an excellent starting point for the development of novel kinase inhibitors or anticancer agents. The hydroxymethyl group allows for the systematic introduction of different functional groups to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a well-defined chemical entity built upon the high-value thienopyrazole scaffold. While direct experimental data on its properties are sparse, its structure allows for reliable predictions of its physicochemical characteristics and spectral profile. Its proposed synthesis is straightforward, and its primary alcohol functionality presents a versatile handle for chemical elaboration. For researchers in drug development, this compound represents a strategic starting material for generating novel derivatives aimed at targets implicated in oncology and other therapeutic areas where kinase modulation is beneficial.
References
- {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol - A-mag Bio. (URL: )
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (URL: )
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. (URL: [Link])
- (1-Methyl-1H-pyrazol-5-yl)methanol. (URL: )
-
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid - PubChem. (URL: [Link])
- The Significance of Pyrazole Deriv
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
- SAR of Thieno‐thiazole derivatives (14a–14b).
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol - CAS:1263063-15-5 - 阿镁生物 [amaybio.com]
- 5. 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | C13H10N2O2S | CID 2764166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.com]
